molecular formula C5H6NNaO2S B3251152 2-Mercaptopyridine N-oxide sodium salt hydrate CAS No. 207511-13-5

2-Mercaptopyridine N-oxide sodium salt hydrate

Cat. No.: B3251152
CAS No.: 207511-13-5
M. Wt: 167.16 g/mol
InChI Key: HTJXGDXCIFMYMU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercaptopyridine N-oxide sodium salt hydrate is a chemical compound known for its antimicrobial properties. It is commonly used in various industrial and biochemical applications. The compound is often found in products such as paints, sealants, shampoos, adhesives, and aerosols due to its ability to inhibit microbial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptopyridine N-oxide sodium salt hydrate can be synthesized through the reaction of 2-chloropyridine N-oxide with sodium hydrosulfide. The reaction typically occurs in an aqueous medium at elevated temperatures. The resulting product is then purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the necessary temperatures and pressures. The compound is often produced in a hydrated form to ensure stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptopyridine N-oxide sodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Mercaptopyridine N-oxide sodium salt hydrate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. As a zinc ionophore, it transports zinc into cells, which can disrupt cellular processes in microbes. Additionally, it forms complexes with metals, which can inhibit enzymes such as NADH-fumarate reductase in certain pathogens .

Comparison with Similar Compounds

2-Mercaptopyridine N-oxide sodium salt hydrate is often compared with similar compounds such as:

  • Sodium Omadine
  • Sodium pyrithione
  • 1-Hydroxy-2-pyridinethione sodium salt
  • 2-Pyridinethiol-1-oxide sodium salt

These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness. This compound is unique in its ability to form stable complexes with transition metals, making it particularly useful in industrial and biochemical applications .

Properties

IUPAC Name

sodium;1-oxidopyridin-1-ium-2-thiolate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4,8H;;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJXGDXCIFMYMU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)[S-])[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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